molecular formula C24H37NO10 B564743 Butamirate-d5 Citrate CAS No. 1215650-08-0

Butamirate-d5 Citrate

Cat. No.: B564743
CAS No.: 1215650-08-0
M. Wt: 504.588
InChI Key: JVKMHUAWFDGPTF-UHBAQTEVSA-N
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Description

Butamirate Citrate is a cough suppressant . It is not chemically or pharmacologically related to the opioid alkaloids . The molecular formula is C24H37NO10 . The average mass is 499.551 Da and the monoisotopic mass is 499.241760 Da .


Synthesis Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of Butamirate Citrate and benzoic acid in cough syrup . The method demonstrated a satisfactory separation, yet the acquired peaks were asymmetrical. This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .


Molecular Structure Analysis

The molecular structure of Butamirate Citrate is C24H37NO10 . The average mass is 499.551 Da and the monoisotopic mass is 499.241760 Da .


Chemical Reactions Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of Butamirate Citrate and benzoic acid in cough syrup . The method demonstrated a satisfactory separation, yet the acquired peaks were asymmetrical. This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .

Scientific Research Applications

1. Antitussive and Central Nervous System Effects

Butamirate citrate is primarily recognized for its antitussive (cough suppressant) properties. It acts centrally, possibly through receptors in the brainstem, to inhibit cough. This action is similar to other central-acting antitussive drugs and has been observed in both clinical practice and animal models. However, central nervous system adverse effects such as irritability, lethargy, and dystonic reactions are rare but notable (Bayram et al., 2013).

2. Analytical Method Development

The development of derivative and derivative ratio methods for determining butamirate citrate highlights its importance in pharmaceutical analysis. These methods, using second derivative ultraviolet spectrophotometry, enable the measurement of butamirate citrate and its degradation products without interference, indicating its stability and degradation under various conditions (Hassib et al., 2011).

3. Therapeutic Usage and Safety

Butamirate citrate's main therapeutic indication is for cough due to acute lower respiratory tract infections. It is widely used for both children and adults, with its safety and efficacy profile being generally well-regarded. Adverse events like nausea, vomiting, and skin exanthemas are reported in a small percentage of patients, demonstrating its overall tolerability (Mikó, 2005).

4. Pharmaceutical Formulation Analysis

Chromatographic methods have been applied for determining butamirate citrate in the presence of its degradation product. These methods include Rapid Resolution Liquid Chromatography and High-Performance Liquid Chromatography, providing insights into the drug's stability and purity in pharmaceutical preparations (Mahmoud et al., 2019).

5. Comparative Evaluation of Antitussive Activity

Butamirate citrate has been compared with other antitussive agents like clobutinol, demonstrating its effectiveness in reducing cough severity and frequency. Such comparative studies help in understanding its relative efficacy and positioning in therapeutic protocols (Charpin & Weibel, 1990).

6. Bioavailability Studies

Research on the bioavailability of different butamirate citrate preparations after oral administration contributes to understanding its pharmacokinetics. This is vital for determining the appropriate dosage forms and regimes for effective therapeutic outcomes (Bohner et al., 1997).

Safety and Hazards

When handling Butamirate-d5 Citrate, one should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Butamirate-d5 Citrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its efficacy as a cough suppressant .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHBAQTEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675734
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215650-08-0
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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